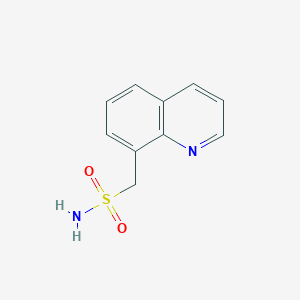

Quinolin-8-ylmethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUKFVWNHJITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CS(=O)(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094691-01-6 | |

| Record name | quinolin-8-ylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of quinolin-8-ylmethanesulfonamide, a notable member of the quinoline-sulfonamide class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This document outlines a plausible synthetic route, summarizes key physical and spectroscopic data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Synthesis of Quinolin-8-ylmethanesulfonamide

The synthesis of quinolin-8-ylmethanesulfonamide is achieved through the reaction of 8-aminoquinoline with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides. The lone pair of the amino group on 8-aminoquinoline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.

Experimental Protocol

While a specific detailed protocol for N-(quinolin-8-yl)methanesulfonamide was not found in the search results, a general and plausible experimental procedure based on the synthesis of analogous quinoline-sulfonamides is provided below.[1][2]

Materials:

-

8-Aminoquinoline

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure quinolin-8-ylmethanesulfonamide.

Characterization Data

The following tables summarize the available physical and spectroscopic data for quinolin-8-ylmethanesulfonamide.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂S |

| Molecular Weight | 222.26 g/mol |

| Appearance | Predicted to be a solid |

| Melting Point | 143-144 °C |

| CAS Number | 10374-76-2 |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Experimental data not available in search results. Predicted shifts may be available in chemical databases. |

| ¹³C NMR | Experimental data not available in search results. DrugBank lists predicted ¹³C NMR data, but specific values are not provided.[3] |

| Infrared (IR) | Experimental data not available in search results. Expected characteristic peaks would include: N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=C and C=N stretches in the quinoline ring (~1400-1600 cm⁻¹), and asymmetric and symmetric S=O stretches (~1350 and ~1160 cm⁻¹). |

| Mass Spectrometry (MS) | Experimental data not available in search results. The expected molecular ion peak [M]⁺ would be at m/z 222.05. |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinolin-8-ylmethanesulfonamide.

Caption: Synthesis and purification workflow for quinolin-8-ylmethanesulfonamide.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

The broader class of N-(quinolin-8-yl)benzenesulfonamides has been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition by quinoline-sulfonamide derivatives.

References

- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - Research - Institut Pasteur [research.pasteur.fr]

- 5. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide to their Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, quinolin-8-ylmethanesulfonamide and its closely related sulfonamide analogs have emerged as compounds of interest for their anticancer properties. While specific research on the methanesulfonamide derivative is limited, extensive studies on the quinolin-8-sulfonamide scaffold provide significant insights into a novel mechanism of action centered on the metabolic reprogramming of cancer cells.

This technical guide provides an in-depth overview of the core mechanism of action for this class of compounds, focusing on their role as modulators of the M2 isoform of Pyruvate Kinase (PKM2). It consolidates key quantitative data, details essential experimental protocols, and visualizes the critical pathways and workflows to support further research and development in this promising area of oncology.

Core Mechanism of Action: Targeting Cancer Metabolism via PKM2 Modulation

The primary anticancer mechanism identified for quinoline-8-sulfonamide derivatives is the modulation of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer cell metabolism.[1][2][3]

The Role of PKM2 in Cancer

Cancer cells exhibit altered metabolism, famously characterized by the "Warburg effect," where they favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen.[4] PKM2 is a key glycolytic enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2][3]

Unlike its constitutively active M1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in tumors and exists in two states: a highly active tetrameric form and a less active dimeric form.[2][5] In cancer cells, the dimeric form is prevalent, which slows down the conversion of PEP to pyruvate. This metabolic bottleneck allows glycolytic intermediates to be shunted into biosynthetic pathways (e.g., for nucleotides, amino acids, and lipids), thereby supporting rapid cell proliferation.[5] Due to its central role in promoting anabolic metabolism, PKM2 is considered an attractive therapeutic target.[1][2][3]

Quinoline-8-Sulfonamide as a PKM2 Modulator

In silico and in vitro studies have identified certain quinoline-8-sulfonamide derivatives, such as compound 9a from the study by Marciniec et al., as potent modulators of PKM2.[1][2][3] These compounds are hypothesized to bind to PKM2, influencing its quaternary structure and catalytic activity. By inhibiting the function of the dimeric PKM2, these molecules disrupt the metabolic advantage of cancer cells.

The direct consequence of PKM2 modulation by these compounds is a significant reduction in intracellular pyruvate levels.[1][2][3] In A549 lung cancer cells, for instance, treatment with a potent quinoline-8-sulfonamide derivative led to a nearly 50% reduction in cellular pyruvate.[2] This disruption of a key metabolic hub triggers a cascade of downstream cellular events.

dot

References

- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Quinoline-Sulfonamide Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The amalgamation of quinoline and sulfonamide scaffolds into hybrid molecules has emerged as a potent strategy in medicinal chemistry, yielding novel compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current landscape of quinoline-sulfonamide hybrids, focusing on their anticancer and antimicrobial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows to aid researchers in this dynamic field.

Core Biological Activities and Quantitative Data

Quinoline-sulfonamide hybrids have demonstrated significant efficacy against various cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from key studies, providing a comparative analysis of the biological activities of representative compounds.

Anticancer Activity

The anticancer potential of these hybrids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3c | C-32 (Amelanotic Melanoma) | 15.6 ± 1.2 | Cisplatin | 12.4 ± 1.1 |

| MDA-MB-231 (Breast Adenocarcinoma) | 18.2 ± 1.5 | Doxorubicin | 1.2 ± 0.1 | |

| A549 (Lung Adenocarcinoma) | 22.4 ± 2.1 | Cisplatin | 15.8 ± 1.3 | |

| 9a | C32 (Amelanotic Melanoma) | 233.9 | - | - |

| COLO829 (Melanoma) | 168.7 | - | - | |

| MDA-MB-231 (Breast Adenocarcinoma) | 273.5 | - | - | |

| U87-MG (Glioblastoma) | 339.7 | - | - | |

| A549 (Lung Adenocarcinoma) | 223.1 | - | - | |

| QBS 11c | MDA-MB-231 (Breast Adenocarcinoma) | 3.69 ± 0.17 | - | - |

| MCF-7 (Breast Adenocarcinoma) | 0.43 ± 0.02 | - | - | |

| QBS 13b | MDA-MB-231 (Breast Adenocarcinoma) | 2.54 ± 0.11 | - | - |

| MCF-7 (Breast Adenocarcinoma) | 1.88 ± 0.09 | - | - |

Table 1: In vitro antiproliferative activity of selected quinoline-sulfonamide hybrids against various human cancer cell lines.[1][2][3]

Antimicrobial Activity

The antimicrobial efficacy of these hybrids is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| QS-3 | P. aeruginosa | 64 | Ciprofloxacin | - |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | S. aureus ATCC25923 | 0.1904 | - | - |

| E. coli ATCC25922 | 6.09 | - | - | |

| C. albicans ATCC10231 | 0.1904 | - | - | |

| 3c | S. aureus ATCC 29213 | 7.81 | Oxacillin | 0.25 |

| MRSA | 15.63 | Ciprofloxacin | 3.13 |

Table 2: Minimum Inhibitory Concentration (MIC) of selected quinoline-sulfonamide hybrids against various microbial strains.[1][4][5]

Enzyme Inhibition

A key mechanism of action for many quinoline-sulfonamide hybrids is the inhibition of specific enzymes that are crucial for the survival and proliferation of cancer cells or pathogens. The inhibitory activity is quantified by the inhibition constant (Ki).

| Compound | Enzyme | Ki (nM) | Reference Compound | Ki (nM) |

| QBS 11c | hCA IX | 8.4 | Acetazolamide (AAZ) | 25 |

| QBS 13b | hCA IX | 5.5 | Acetazolamide (AAZ) | 25 |

| QBS 13a | hCA IX | 25.8 | Acetazolamide (AAZ) | 25 |

| QBS 13c | hCA IX | 18.6 | Acetazolamide (AAZ) | 25 |

| QBS 13a | hCA XII | 9.8 | Acetazolamide (AAZ) | 5.7 |

| QBS 13b | hCA XII | 13.2 | Acetazolamide (AAZ) | 5.7 |

| QBS 13c | hCA XII | 8.7 | Acetazolamide (AAZ) | 5.7 |

Table 3: Inhibition constants (Ki) of selected quinoline-sulfonamide hybrids against human carbonic anhydrase (hCA) isoforms IX and XII.[3][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoline-sulfonamide hybrids and the key biological assays used to evaluate their activity.

General Synthesis of Quinoline-Sulfonamide Hybrids

The synthesis of quinoline-sulfonamide hybrids typically involves a multi-step process. A representative synthetic scheme is the reaction of an aminoquinoline with a substituted sulfonyl chloride.[7]

Materials:

-

8-aminoquinoline

-

Substituted benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

Dissolve 8-aminoquinoline (1 equivalent) in a minimum amount of dichloromethane.

-

In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.1 equivalents) in dichloromethane.

-

To the solution of 8-aminoquinoline, add pyridine (as a base) followed by the dropwise addition of the sulfonyl chloride solution at room temperature with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Quinoline-sulfonamide hybrid compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the quinoline-sulfonamide hybrid compounds in the culture medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds and incubate for another 48-72 hours. A control group with no compound should be included.

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Quinoline-sulfonamide hybrid compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the quinoline-sulfonamide hybrid compounds in the broth medium directly in the 96-well plates.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Quinoline-sulfonamide hybrids exert their biological effects by targeting various molecular pathways essential for cell survival and proliferation. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of the antibacterial action of quinoline-based compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][15][16] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, the hybrids introduce double-strand breaks in the bacterial DNA, leading to cell death.

References

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 15. DNA gyrase - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

In Silico Prediction of Drug-Like Qualities of Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a complex and resource-intensive endeavor. In silico computational approaches have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to evaluate the drug-like properties of new chemical entities before their synthesis and experimental testing. This technical guide provides an in-depth overview of the in silico prediction of the drug-like qualities of Quinolin-8-ylmethanesulfonamide and its derivatives, a class of compounds with burgeoning interest due to their diverse biological activities.

Introduction to Quinolin-8-ylmethanesulfonamide

Quinoline and sulfonamide moieties are privileged scaffolds in medicinal chemistry, each contributing to the pharmacological profiles of numerous approved drugs. The hybridization of these two pharmacophores into quinoline-sulfonamide derivatives has yielded compounds with a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] Computational studies, therefore, play a pivotal role in rationally designing and predicting the pharmacokinetic and pharmacodynamic properties of these promising compounds.

In Silico Prediction of ADMET Properties

A crucial aspect of drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction tools have become increasingly sophisticated, employing a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to forecast these properties.[4][5][6][7][8]

A variety of computational tools are available for these predictions, including ADMET Predictor®, Schrödinger's QikProp, Molsoft, and PkCSM.[4][9] These platforms utilize machine learning algorithms trained on extensive datasets to predict a wide array of pharmacokinetic and pharmacodynamic parameters.[7][9]

Table 1: Predicted Physicochemical and ADMET Properties of Representative Quinoline-Sulfonamide Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (logS) | GI Absorption | BBB Permeant | hERG Inhibition | Ames Mutagenicity |

| Derivative A | 350.42 | 3.15 | -4.2 | High | No | Low Risk | Non-mutagenic |

| Derivative B | 412.51 | 4.20 | -5.5 | High | No | Medium Risk | Non-mutagenic |

| Derivative C | 388.45 | 3.80 | -4.8 | High | No | Low Risk | Non-mutagenic |

| Derivative D | 450.55 | 4.95 | -6.1 | Moderate | No | High Risk | Non-mutagenic |

Note: The data presented in this table is a representative summary compiled from various in silico studies on quinoline-sulfonamide derivatives and may not correspond to specific, experimentally validated values. The predictions are intended to guide lead optimization efforts.

Methodologies for In Silico Prediction

The accurate in silico prediction of drug-like qualities relies on robust and well-defined computational protocols. The following sections detail the typical methodologies employed in the assessment of Quinolin-8-ylmethanesulfonamide derivatives.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in understanding the binding mode of a ligand to its protein target and estimating the binding affinity.

Experimental Protocol for Molecular Docking:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized using a suitable force field (e.g., OPLS3e).

-

-

Ligand Preparation:

-

The 2D structure of the quinoline-sulfonamide derivative is sketched and converted to a 3D structure.

-

The ligand is energy minimized using a suitable force field (e.g., MMFF94).

-

Different ionization states of the ligand at physiological pH are generated.

-

-

Docking Simulation:

-

A docking software (e.g., GOLD, AutoDock Vina, Glide) is used to perform the simulation.

-

The binding site on the protein is defined by specifying a grid box around the active site residues.

-

The docking algorithm samples different conformations and orientations of the ligand within the binding site.

-

A scoring function is used to rank the docked poses based on their predicted binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[11][12][13] These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

Experimental Protocol for QSAR Model Development:

-

Data Set Preparation:

-

A dataset of quinoline-sulfonamide derivatives with experimentally determined biological activity (e.g., IC50 values) is collected.

-

The dataset is divided into a training set and a test set.

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each compound in the dataset.

-

-

Model Building:

-

A statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) is used to build a mathematical model that relates the descriptors to the biological activity.[14]

-

-

Model Validation:

-

The predictive ability of the QSAR model is evaluated using the test set and various statistical parameters (e.g., R², Q², RMSE).

-

Signaling Pathways and Experimental Workflows

Understanding the potential signaling pathways that Quinolin-8-ylmethanesulfonamide derivatives may modulate is crucial for elucidating their mechanism of action. Based on molecular docking studies against various targets, several pathways have been implicated.

In Silico Drug Discovery Workflow for Quinoline-Sulfonamides.

Certain quinoline-sulfonamide derivatives have been investigated as inhibitors of enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are implicated in the pathogenesis of Alzheimer's disease.[1]

Potential Neuroprotective Mechanism of Quinoline-Sulfonamides.

Other studies have explored their potential as anticancer agents by targeting enzymes like pyruvate kinase M2 (PKM2).[15]

Potential Anticancer Mechanism of Quinoline-Sulfonamides.

Conclusion

The in silico prediction of drug-like qualities is a powerful strategy to accelerate the discovery and development of novel therapeutic agents. For Quinolin-8-ylmethanesulfonamide and its derivatives, computational approaches provide invaluable insights into their ADMET properties, potential biological targets, and mechanisms of action. The methodologies and workflows outlined in this technical guide serve as a foundational framework for researchers and scientists to rationally design and optimize this promising class of compounds for various therapeutic applications. The integration of these in silico techniques into the drug discovery pipeline is essential for reducing attrition rates and efficiently advancing new drug candidates toward clinical development.

References

- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 2. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents : Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aurlide.fi [aurlide.fi]

- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 10. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors [pharmacia.pensoft.net]

- 15. mdpi.com [mdpi.com]

Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-based compounds have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Among these, derivatives of quinolin-8-ylmethanesulfonamide are emerging as a promising class of therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a visualization of the key signaling pathways involved. The data presented herein highlights the potential of quinolin-8-ylmethanesulfonamide derivatives as modulators of key enzymes such as Pyruvate Kinase M2 (PKM2) and carbonic anhydrases, paving the way for the development of novel targeted therapies.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with applications ranging from antimalarials to anticancer agents.[1] The sulfonamide group, another critical pharmacophore, is known for its role in a variety of therapeutics, including antibacterial and diuretic agents. The conjugation of these two moieties in the form of quinolin-8-ylmethanesulfonamide derivatives has led to the development of compounds with significant biological activity.

Recent research has particularly focused on their role as modulators of cancer metabolism.[2] Cancer cells exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, where they predominantly rely on aerobic glycolysis.[3] Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic shift and has emerged as an attractive therapeutic target.[2] Certain quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2 activity, demonstrating a novel approach to cancer therapy.[2]

Furthermore, the sulfonamide group in these derivatives suggests potential activity as carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, and are established targets for various drugs.[4]

This guide will delve into the specifics of quinolin-8-ylmethanesulfonamide derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and development in this promising area.

Quantitative Data on Biological Activity

The biological activity of quinolin-8-ylmethanesulfonamide and related derivatives has been evaluated against various targets, primarily focusing on their anticancer and enzyme inhibitory properties. The following tables summarize the key quantitative data from published studies.

Table 1: Anticancer Activity of Quinoline-8-sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | C32 (Amelanotic melanoma) | 0.520 | [1] |

| COLO829 (Melanoma) | 0.376 | [1] | |

| MDA-MB-231 (Breast adenocarcinoma) | 0.609 | [1] | |

| U87-MG (Glioblastoma) | 0.756 | [1] | |

| A549 (Lung adenocarcinoma) | 0.496 | [1] |

Note: Compound 9a is a 1,2,3-triazole derivative of 8-quinolinesulfonamide.

Table 2: Carbonic Anhydrase Inhibition by Quinoline-based Sulfonamides

| Compound ID | hCA Isoform | K_I_ (nM) | Reference |

| 5h | hCA I | 61.9 | [4] |

| hCA II | 33.0 | [4] | |

| 5a | hCA II | 88.4 | [4] |

| 5b | hCA II | 85.7 | [4] |

| 13b | hCA IX | 5.5 | [5] |

| 11c | hCA IX | 8.4 | [5] |

| 13c | hCA IX | 18.6 | [5] |

| 16 | hCA IX | 21.7 | [5] |

| 13a | hCA IX | 25.8 | [5] |

Note: The compounds listed in this table are 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides and other quinoline-based benzenesulfonamides, not quinolin-8-ylmethanesulfonamides. This data is included to demonstrate the potential of the broader class of quinoline sulfonamides as carbonic anhydrase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinolin-8-ylmethanesulfonamide derivatives and the in vitro assays used to evaluate their biological activity.

General Synthesis of Quinoline-8-sulfonamide Derivatives

A common synthetic route to quinoline-8-sulfonamide derivatives involves the reaction of 8-quinolinesulfonyl chloride with a suitable amine.[1]

Step 1: Synthesis of 8-Quinolinesulfonyl Chloride

A mixture of 8-quinolinesulfonic acid and phosphorus pentachloride (in equal quantities by weight) is ground together. This mixture is then refluxed at approximately 140°C for 3 hours. Following the reaction, a standard work-up procedure is employed to isolate the 8-quinolinesulfonyl chloride.[6]

Step 2: Synthesis of N-substituted Quinoline-8-sulfonamides

To a cooled (5°C) solution of the desired amine (e.g., propargylamine, 2 mmol) and triethylamine (3 mmol) in chloroform (30 mL), 8-quinolinesulfonyl chloride (1 mmol) is added in portions while stirring. The reaction mixture is then stirred for 2 hours at room temperature. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[1]

In Vitro Pyruvate Kinase M2 (PKM2) Activity Assay

The activity of PKM2 can be determined using a coupled enzyme assay that measures the rate of pyruvate production.

Materials:

-

Assay Buffer: 0.1 M MES, 5 mM MgCl₂, 20 mM KCl, pH 6.5.

-

Recombinant Human PKM2 (rhPKM2).

-

Adenosine 5'-diphosphate (ADP).

-

Phospho(enol)pyruvic acid (PEP).

-

Lactate Dehydrogenase (LDH).

-

NADH.

-

Test compounds (quinolin-8-ylmethanesulfonamide derivatives).

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 200 µM PEP, 200 µM ADP, 200 µM NADH, and 200 U/mL LDH.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add a solution of rhPKM2 (e.g., 4 nM final concentration) to initiate the reaction.

-

Immediately monitor the decrease in absorbance at 340 nm over a period of 20 minutes using a microplate reader. The rate of NADH oxidation is proportional to the PKM2 activity.

-

Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.[7]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various human carbonic anhydrase (hCA) isoforms can be assessed using a stopped-flow CO₂ hydrase assay.

Materials:

-

Purified hCA isoforms (e.g., hCA I, II, IX, XII).

-

Buffer solution (e.g., Tris-HCl, pH 7.4).

-

CO₂-saturated water.

-

Test compounds.

-

Acetazolamide (standard inhibitor).

Procedure:

-

The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a suitable indicator.

-

The enzyme and inhibitor solutions are pre-incubated.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water.

-

The time course of the reaction is monitored spectrophotometrically.

-

Inhibition constants (K_I_) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[8]

Visualization of Signaling Pathways and Workflows

PKM2 Signaling Pathway in Cancer Metabolism

Quinolin-8-ylmethanesulfonamide derivatives have been shown to modulate the activity of PKM2, a key enzyme in cancer cell metabolism. The following diagram illustrates the central role of PKM2 in glycolysis and its influence on anabolic pathways that support tumor growth.

Experimental Workflow for Synthesis and Biological Evaluation

The logical flow from compound synthesis to biological evaluation is a critical aspect of drug discovery. The following diagram outlines a typical workflow for the development of quinolin-8-ylmethanesulfonamide derivatives.

Conclusion

Quinolin-8-ylmethanesulfonamide derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated ability to modulate the activity of PKM2 provides a clear rationale for their exploration as anticancer agents that target the metabolic vulnerabilities of tumor cells. Furthermore, the potential for these compounds to inhibit carbonic anhydrases opens up additional avenues for therapeutic intervention in a range of diseases.

The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted. The continued exploration of the quinolin-8-ylmethanesulfonamide core has the potential to yield novel drug candidates with significant clinical impact.

References

- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 4. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. astx.com [astx.com]

- 8. mdpi.com [mdpi.com]

In-depth Technical Guide on the Preliminary In Vitro Evaluation of Quinolin-8-ylmethanesulfonamide

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific in vitro evaluation data for the compound Quinolin-8-ylmethanesulfonamide. While the compound is listed in chemical supplier databases with a registered CAS number (1094691-01-6), there are no published research articles detailing its biological activity, experimental protocols for its evaluation, or its involvement in specific signaling pathways.

The scientific community has extensively investigated various derivatives of quinoline and sulfonamides for their potential therapeutic applications. These studies provide a valuable context for the potential, yet unconfirmed, biological activities of Quinolin-8-ylmethanesulfonamide. Research on structurally similar compounds, such as quinoline-8-sulfonamides and other quinoline derivatives, has demonstrated a broad range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.

For instance, a study on quinoline-8-sulfonamide derivatives identified a potent modulator of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1] Another research paper highlighted the antibacterial efficacy of quinoline-sulfonamide hybrids, with one compound showing significant inhibitory activity against P. aeruginosa.[2] Furthermore, various quinoline derivatives have been explored for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects.[3][4]

However, it is crucial to emphasize that these findings pertain to related but structurally distinct molecules. The specific biological profile of Quinolin-8-ylmethanesulfonamide remains to be determined through dedicated in vitro and subsequent in vivo studies.

Without specific experimental data for Quinolin-8-ylmethanesulfonamide, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways. The creation of such a technical guide would require primary research that has not yet been published in the public domain.

For researchers, scientists, and drug development professionals interested in this specific compound, the current knowledge gap represents an opportunity for novel investigation into its potential biological activities. Any future research would likely begin with the synthesis of the compound, followed by a battery of in vitro assays to screen for activities such as cytotoxicity against cancer cell lines, antimicrobial effects against various pathogens, or inhibition of specific enzymes.

References

- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. brieflands.com [brieflands.com]

Quinolin-8-ylmethanesulfonamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Among its many derivatives, Quinolin-8-ylmethanesulfonamide and its analogs have emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the quinolin-8-ylmethanesulfonamide core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its potential in anticancer and antimicrobial drug discovery.

Quantitative Biological Activity

The versatility of the quinolin-8-ylmethanesulfonamide scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize the in vitro efficacy of selected compounds against various cancer cell lines and microbial strains.

Anticancer Activity

Quinolin-8-ylmethanesulfonamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | C32 (Amelanotic Melanoma) | 233.9 | [1] |

| COLO829 (Melanotic Melanoma) | 168.7 | [1] | |

| MDA-MB-231 (Breast Adenocarcinoma) | 273.5 | [1] | |

| U87-MG (Glioblastoma) | 339.7 | [1] | |

| A549 (Lung Carcinoma) | 223.1 | [1] | |

| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon Cancer) | 4 - 43 | [2] |

| MCF-7 (Breast Cancer) | 4 - 43 | [2] | |

| HeLa (Cervical Cancer) | 4 - 43 | [2] |

Antimicrobial Activity

Derivatives of the quinolin-8-ylmethanesulfonamide scaffold have also shown promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | 0.001904 | [3] |

| Escherichia coli ATCC25922 | 0.0609 | [3] | |

| Candida albicans ATCC10231 | 0.001904 | [3] | |

| 7-Methoxyquinoline derivatives bearing sulfonamide moiety (3l) | Escherichia coli | 7.812 | [4] |

| Candida albicans | 31.125 | [4] | |

| N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives (8) | Vancomycin-resistant Enterococcus faecium | 4 | [5] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives (7) | Escherichia coli ATCC25922 | 2 | [5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |

Key Experimental Protocols

The synthesis and biological evaluation of quinolin-8-ylmethanesulfonamide derivatives involve a range of standard and specialized laboratory techniques. Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of Quinolin-8-ylmethanesulfonamide Derivatives

A general and efficient method for the synthesis of novel quinolin-8-ylmethanesulfonamide derivatives involves a multi-step process. The following is a representative protocol:

General Procedure for the Synthesis of N-(prop-2-yn-1-yl)quinoline-8-sulfonamide:

-

Preparation of Quinoline-8-sulfonyl chloride: Quinoline is treated with chlorosulfonic acid at a controlled temperature to yield quinoline-8-sulfonyl chloride. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried.

-

Sulfonamide Formation: The freshly prepared quinoline-8-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, propargylamine (prop-2-yn-1-amine) and a base (e.g., triethylamine or pyridine) are added dropwise at 0°C.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(prop-2-yn-1-yl)quinoline-8-sulfonamide.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Assays

WST-1 Cell Viability Assay:

The WST-1 assay is a colorimetric assay used to quantify cell proliferation and viability.[6][7][8][9]

-

Cell Seeding: Cells are seeded in a 96-well microplate at a predetermined density (e.g., 5 x 103 cells/well) in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

WST-1 Reagent Addition: Following the incubation period, 10 µL of WST-1 reagent is added to each well.

-

Incubation and Measurement: The plate is incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination:

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[10][11][12][13][14]

-

Preparation of Antimicrobial Solutions: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate broth for the specific microorganism).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of quinolin-8-ylmethanesulfonamide derivatives are attributed to their ability to modulate specific biological pathways involved in disease progression. Two key mechanisms that have been elucidated are the modulation of pyruvate kinase M2 (PKM2) and the activation of the Hippo signaling pathway.

Modulation of Pyruvate Kinase M2 (PKM2)

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and is overexpressed in many cancer cells, where it plays a crucial role in regulating cancer cell metabolism and proliferation. Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity.

Caption: Modulation of Pyruvate Kinase M2 (PKM2) by Quinolin-8-ylmethanesulfonamide Derivatives.

Some derivatives can act as activators, promoting the more active tetrameric form of PKM2, which enhances glycolysis and ATP production. Conversely, other derivatives can act as inhibitors, favoring the less active dimeric form, which shunts glycolytic intermediates towards biosynthetic pathways necessary for cell proliferation. By targeting PKM2, these compounds can disrupt the metabolic adaptations of cancer cells, leading to reduced cell viability and proliferation.[1]

Activation of the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in cancer. Certain N-aryl sulfonamide derivatives have been shown to exert their anticancer effects by activating the Hippo pathway.

Caption: Activation of the Hippo Signaling Pathway by Sulfonamide Derivatives.

Activation of the Hippo pathway by these compounds leads to the phosphorylation and activation of LATS1/2 kinases. Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. This prevents YAP/TAZ from translocating to the nucleus and activating the transcription of genes that promote cell proliferation and inhibit apoptosis. The net result is the suppression of tumor growth.

Conclusion

The quinolin-8-ylmethanesulfonamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities through diverse mechanisms of action, including the modulation of key metabolic enzymes and the activation of tumor-suppressive signaling pathways. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich opportunity for lead optimization and the development of next-generation therapies. Further exploration of the structure-activity relationships and mechanisms of action of quinolin-8-ylmethanesulfonamide derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 8. cellbiologics.com [cellbiologics.com]

- 9. nanopartikel.info [nanopartikel.info]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Analysis of Quinolin-8-ylmethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Quinolin-8-ylmethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. The document outlines the structural elucidation of this compound through modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers in the comprehensive characterization of this and similar quinoline-based sulfonamides.

Introduction

Quinolin-8-ylmethanesulfonamide belongs to the quinoline-sulfonamide class of compounds, which are recognized for their diverse biological activities.[1] Accurate and thorough spectroscopic characterization is a critical step in the synthesis and development of new chemical entities, ensuring structural integrity and purity. This guide focuses on the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the definitive identification of Quinolin-8-ylmethanesulfonamide.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of Quinolin-8-ylmethanesulfonamide. These values are predicted based on the analysis of structurally similar quinoline-sulfonamide derivatives and fundamental principles of spectroscopy.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Quinolin-8-ylmethanesulfonamide (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.80 | s | 1H | SO₂-NH |

| ~8.90 | dd | 1H | H-2 (Quinoline) |

| ~8.40 | dd | 1H | H-4 (Quinoline) |

| ~7.95 | d | 1H | H-5 (Quinoline) |

| ~7.60 | m | 2H | H-3, H-6 (Quinoline) |

| ~7.50 | d | 1H | H-7 (Quinoline) |

| ~3.10 | s | 3H | CH₃ |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Data for Quinolin-8-ylmethanesulfonamide (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-2 (Quinoline) |

| ~148.0 | C-8a (Quinoline) |

| ~138.0 | C-8 (Quinoline) |

| ~136.0 | C-4 (Quinoline) |

| ~129.0 | C-4a (Quinoline) |

| ~127.5 | C-6 (Quinoline) |

| ~122.0 | C-5 (Quinoline) |

| ~121.5 | C-3 (Quinoline) |

| ~117.0 | C-7 (Quinoline) |

| ~40.0 | CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Data for Quinolin-8-ylmethanesulfonamide (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Sulfonamide) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2950-2850 | Weak | C-H Stretch (Aliphatic, CH₃) |

| ~1600-1450 | Strong | C=C and C=N Stretch (Quinoline ring) |

| ~1335 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

| ~950 | Medium | S-N Stretch |

| ~830-750 | Strong | C-H Bending (Aromatic, out-of-plane) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of Quinolin-8-ylmethanesulfonamide.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

3.1.2. ¹H NMR Acquisition

-

The ¹H NMR spectrum should be recorded on a 400 MHz spectrometer.[4]

-

Lock the spectrometer to the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum with the following parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: -2 to 12 ppm

-

-

Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.

-

Phase correct the spectrum and reference the residual DMSO peak to 2.50 ppm.

-

Integrate all signals and determine the multiplicity of each peak.

3.1.3. ¹³C NMR Acquisition

-

The ¹³C NMR spectrum should be recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).[4]

-

Use the same sample and maintain the lock and shim from the ¹H NMR experiment.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the following parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Spectral width: -10 to 160 ppm

-

-

Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.

-

Phase correct the spectrum and reference the DMSO-d₆ solvent peak to 39.52 ppm.

FTIR Spectroscopy

3.2.1. Sample Preparation and Instrument Setup

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[5]

3.2.2. Data Acquisition

-

Place a small amount of the solid Quinolin-8-ylmethanesulfonamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound such as Quinolin-8-ylmethanesulfonamide.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Logical Flow for NMR Data Interpretation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust framework for the unequivocal structural determination of Quinolin-8-ylmethanesulfonamide. The data and protocols presented in this guide serve as a comprehensive resource for researchers, facilitating efficient and accurate characterization of this and related compounds. Adherence to these detailed methodologies will ensure high-quality data, which is fundamental for regulatory submissions and further drug development activities.

References

- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Crystalline Architecture of Quinolin-8-ylmethanesulfonamide Complexes: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystalline structure, synthesis, and biological significance of quinolin-8-ylmethanesulfonamide and its metal complexes. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of these promising compounds.

Quinolin-8-ylmethanesulfonamide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents. When functionalized with a methanesulfonamide group at the 8th position, these compounds exhibit a range of activities, including potential as enzyme inhibitors. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents. This guide delves into the structural characteristics of these compounds and their metal complexes, providing a foundation for further research and development.

Crystalline Structure of a Representative Quinolin-8-ylsulfonamide Complex

Crystallographic Data for [Zn(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)2]

| Parameter | Value |

| Empirical Formula | C30H20Cl2N4O4S2Zn |

| Formula Weight | 712.90 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.1602(5) |

| b (Å) | 15.5478(5) |

| c (Å) | 16.1786(6) |

| α (°) | 90 |

| β (°) | 106.007(2) |

| γ (°) | 90 |

| Volume (ų) | 2940.2(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.609 |

Selected Bond Lengths and Angles for [Zn(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)2]

| Bond | Length (Å) | Angle | Degrees (°) |

| Zn-N(1) | 2.043(2) | N(1)-Zn-N(2) | 81.99(7) |

| Zn-N(2) | 2.155(2) | N(1)-Zn-N(3) | 120.50(7) |

| Zn-N(3) | 2.048(2) | N(2)-Zn-N(3) | 127.32(7) |

| Zn-N(4) | 2.149(2) | N(1)-Zn-N(4) | 118.91(7) |

| S(1)-O(1) | 1.444(2) | N(2)-Zn-N(4) | 88.94(7) |

| S(1)-O(2) | 1.442(2) | N(3)-Zn-N(4) | 81.93(7) |

| S(1)-N(2) | 1.600(2) | O(1)-S(1)-O(2) | 118.52(10) |

| S(2)-O(3) | 1.446(2) | O(1)-S(1)-N(2) | 108.01(9) |

| S(2)-O(4) | 1.445(2) | O(2)-S(1)-N(2) | 107.82(9) |

| S(2)-N(4) | 1.599(2) | O(3)-S(2)-O(4) | 118.42(10) |

Experimental Protocols

The synthesis of quinolin-8-ylmethanesulfonamide and its metal complexes involves a series of well-defined steps. The following protocols are based on established methodologies for the preparation of related quinoline-8-sulfonamide derivatives.

Synthesis of N-(Quinolin-8-yl)methanesulfonamide

The synthesis of the ligand can be achieved by reacting 8-aminoquinoline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Materials:

-

8-aminoquinoline

-

Methanesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 8-aminoquinoline in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add pyridine (or triethylamine) to the solution.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

Synthesis of Metal Complexes of N-(Quinolin-8-yl)methanesulfonamide

The complexation of N-(quinolin-8-yl)methanesulfonamide with various metal ions can be achieved by reacting the ligand with a metal salt in a suitable solvent.

Materials:

-

N-(quinolin-8-yl)methanesulfonamide

-

Metal(II) acetate or chloride salt (e.g., Zn(OAc)2, Cu(OAc)2, Co(OAc)2, Cd(OAc)2)

-

Methanol or ethanol

Procedure:

-

Dissolve N-(quinolin-8-yl)methanesulfonamide in methanol or ethanol.

-

In a separate flask, dissolve the metal(II) salt in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with stirring.

-

The molar ratio of ligand to metal is typically 2:1 for divalent metal ions.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

The formation of a precipitate may indicate the formation of the complex.

-

Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

Biological Significance and Signaling Pathways

Quinoline-8-sulfonamide derivatives have been identified as modulators of various biological targets. One notable mechanism of action is the inhibition of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.[1]

Experimental Workflow Visualization

The synthesis of quinolin-8-ylmethanesulfonamide derivatives follows a structured experimental workflow, from starting materials to the final purified product. The following diagram illustrates this process.

Conclusion

This technical guide provides a comprehensive overview of the crystalline structure, synthesis, and biological relevance of quinolin-8-ylmethanesulfonamide complexes. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The visualization of the PKM2 inhibition pathway and the experimental workflow for ligand synthesis aim to provide a clear and concise understanding of the key concepts. Further crystallographic studies on quinolin-8-ylmethanesulfonamide and a broader range of its metal complexes are warranted to fully elucidate their structure-activity relationships and to guide the design of new and more potent therapeutic agents.

References

Investigating the Target Proteins of Quinolin-8-ylmethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identified and putative protein targets of Quinolin-8-ylmethanesulfonamide and its close structural analogs. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and drug development efforts in this area. While direct extensive research on Quinolin-8-ylmethanesulfonamide is limited, this guide draws upon available data for this compound and its closely related sulfonamide analogs to provide a comprehensive overview.

Identified and Putative Protein Targets

High-throughput screening and targeted investigations have implicated several key proteins as targets for Quinolin-8-ylmethanesulfonamide and its analogs. The primary targets identified are Methionine aminopeptidase (MetAP) and Pyruvate Kinase M2 (PKM2). Additionally, compounds with a quinoline-8-sulfonamide core have been shown to modulate the NF-κB signaling pathway.

Methionine Aminopeptidase (MetAP)

N-(quinolin-8-yl)methanesulfonamide has been identified as a potent inhibitor of Escherichia coli Methionine aminopeptidase (MetAP)[1][2]. MetAPs are metalloenzymes crucial for cleaving the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation and function[2][3]. Inhibition of bacterial MetAP is a promising strategy for the development of novel antibacterial agents[2].

The inhibitory mechanism of Quinolin-8-ylmethanesulfonamide involves the formation of a metal complex with the catalytic metal ions (e.g., Co(II), Ni(II), Fe(II)) in the enzyme's active site. X-ray crystallography has revealed that the inhibitor coordinates with the metal ions and interacts with active site residues, such as H79 in E. coli MetAP, effectively blocking substrate access[1].

Pyruvate Kinase M2 (PKM2)

Derivatives of quinoline-8-sulfonamide have been identified as modulators of the M2 isoform of Pyruvate Kinase (PKM2)[4][5][6][7]. PKM2 is a key enzyme in glycolysis, catalyzing the final rate-limiting step. In cancer cells, PKM2 is often overexpressed and plays a crucial role in the metabolic reprogramming that supports rapid cell proliferation[4][5]. Modulation of PKM2 activity is therefore a recognized therapeutic strategy in oncology. Studies have shown that quinoline-8-sulfonamide derivatives can reduce intracellular pyruvate levels and exhibit cytotoxic effects on cancer cell lines[4][7].

NF-κB Signaling Pathway

N-(quinolin-8-yl)benzenesulfonamides, structurally very similar to Quinolin-8-ylmethanesulfonamide, have been identified as suppressors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[8][9]. The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. While the precise molecular target within the NF-κB pathway has not been definitively elucidated, evidence suggests that these compounds act on a common component of the pathway, potentially by inhibiting IκBα degradation and subsequent nuclear translocation of NF-κB[8].

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of Quinolin-8-ylmethanesulfonamide and its analogs.

| Compound Class | Target | Assay | Value | Cell Line | Reference |

| Quinolinyl sulfonamides | E. coli MetAP | IC50 | Varies with metal ion | - | [1] |

| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 233.9 µg/mL (0.520 mM) | C32 (Amelanotic melanoma) | [7] |

| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 168.7 µg/mL (0.376 mM) | COLO829 (Melanotic melanoma) | [7] |

| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 273.5 µg/mL (0.609 mM) | MDA-MB-231 (Breast cancer) | [7] |

| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 339.7 µg/mL (0.756 mM) | U87-MG (Glioblastoma) | [7] |

| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 223.1 µg/mL (0.496 mM) | A549 (Lung cancer) | [4][7] |

| N-(quinolin-8-yl)benzenesulfonamides | NF-κB Suppression | Potency | As low as 0.6 µM | OCI-Ly3 (Lymphoma) | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the target proteins of Quinolin-8-ylmethanesulfonamide.

Methionine Aminopeptidase (MetAP) Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring MetAP activity and inhibition.

Materials:

-

Purified MetAP enzyme

-

MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl₂)[10]

-

Thioester peptide substrate (e.g., Met-Pro-p-nitroanilide)[11]

-

Coupling enzyme (e.g., prolyl aminopeptidase)[11]

-

Quinolin-8-ylmethanesulfonamide or other inhibitors

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing MetAP reaction buffer, the thioester substrate, and the coupling enzyme.

-